molecular formula C22H21BiO4 B12510713 Bis(acetate ion); triphenylbismuthanebis(ylium)

Bis(acetate ion); triphenylbismuthanebis(ylium)

Cat. No.: B12510713
M. Wt: 558.4 g/mol
InChI Key: UXYBKDNBDQNDNV-UHFFFAOYSA-L
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Description

Bis(acetate ion); triphenylbismuthanebis(ylium) is a complex organobismuth compound. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis, catalysis, and medicine. This compound, in particular, features a bismuth center coordinated with acetate ions and triphenyl groups, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acetate ion); triphenylbismuthanebis(ylium) typically involves the reaction of triphenylbismuth with acetic acid or its derivatives under controlled conditions. One common method is to react triphenylbismuth dichloride with sodium acetate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and IR spectroscopy to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for bis(acetate ion); triphenylbismuthanebis(ylium) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(acetate ion); triphenylbismuthanebis(ylium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.

    Reduction: It can be reduced to lower oxidation state bismuth species.

    Substitution: The acetate ions can be substituted with other ligands, such as halides or other carboxylates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions with halides or other carboxylates are typically carried out in organic solvents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce various bismuth carboxylates .

Scientific Research Applications

Bis(acetate ion); triphenylbismuthanebis(ylium) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

    Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding metal-ligand interactions.

    Medicine: Organobismuth compounds, including this one, are explored for their potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: It is used in catalysis for various industrial processes, including polymerization and oxidation reactions

Mechanism of Action

The mechanism by which bis(acetate ion); triphenylbismuthanebis(ylium) exerts its effects involves its ability to interact with various molecular targets. The bismuth center can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The acetate ions and triphenyl groups also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(acetate ion); triphenylbismuthanebis(ylium) is unique due to its combination of acetate ions and triphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C22H21BiO4

Molecular Weight

558.4 g/mol

IUPAC Name

triphenylbismuth(2+);diacetate

InChI

InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2

InChI Key

UXYBKDNBDQNDNV-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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